

# Biocompatibility and Safety Profile of Gelucire 50/13: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Gelucire 50/13, chemically known as stearoyl polyoxyl-32 glycerides, is a non-ionic, water-dispersible surfactant widely utilized in the pharmaceutical industry as a solubility and bioavailability enhancer for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] [3] Its utility in melt granulation, capsule filling, and self-emulsifying drug delivery systems (SMEDDS) is well-established.[1][4] This technical guide provides a comprehensive overview of the biocompatibility and safety profile of Gelucire 50/13, drawing upon available preclinical data. The safety of Gelucire 50/13 is generally inferred from toxicological data and its precedence of use in approved pharmaceutical products.[1][4]

### **Physicochemical Properties**

Gelucire 50/13 is a complex mixture of mono-, di-, and triglycerides of stearic (C18) and palmitic (C16) acids, along with polyethylene glycol (PEG)-32 mono- and diesters.[1][3] The numerical designation "50/13" refers to its approximate melting point of 50°C and a Hydrophilic-Lipophilic Balance (HLB) value of 13, respectively.[5] This amphiphilic nature allows it to act as an effective solubilizing agent by forming fine dispersions or microemulsions in aqueous media. [1][2]



| Property              | Value                                                                                    | Reference |
|-----------------------|------------------------------------------------------------------------------------------|-----------|
| Chemical Name         | Stearoyl polyoxyl-32 glycerides                                                          | [1]       |
| Synonyms              | Stearoyl macrogol-32 glycerides                                                          | [1]       |
| Appearance            | Semi-solid, waxy material                                                                | [5]       |
| Melting Point         | Approximately 50°C                                                                       | [5]       |
| HLB Value             | 13                                                                                       | [5]       |
| Composition           | Mono-, di-, and triglycerides<br>and PEG-32 mono- and<br>diesters of C16/C18 fatty acids | [1][3]    |
| Primary Functionality | Solubilizer, bioavailability enhancer, self-emulsifying agent                            | [1][2]    |

# In Vitro Biocompatibility Cytotoxicity

The in vitro cytotoxicity of Gelucire 50/13 has been evaluated in various cell lines, with results indicating a concentration-dependent effect.

A study utilizing Caco-2 cells, a human colon adenocarcinoma cell line often used to model the intestinal epithelium, assessed cell viability via the MTT assay after a 12-hour exposure.[6][7] The findings showed that Gelucire 50/13 exhibited higher cytotoxicity compared to other excipients like Soluplus® and polyvinylpyrrolidone (PVP).[6][7] At a concentration of 0.5%, Gelucire 50/13 resulted in approximately 50% cell viability.[7] However, at concentrations of 0.01% and below, no significant decrease in cell viability was observed.[7][8] It is important to note that in vitro models like Caco-2 monolayers lack the protective mucus layer present in the in vivo intestinal environment, which may lead to an overestimation of cytotoxicity.[7]

In another study, solid dispersions containing ursolic acid and Gelucire 50/13 were tested on LLC-MK2 (Rhesus monkey kidney epithelial) cells. The results demonstrated that at



concentrations up to 256  $\mu$ M, cell viability was maintained at approximately 100%, indicating safety at these levels.

| Cell Line | Assay | Concentrati<br>on | Incubation<br>Time | Result (Cell<br>Viability)    | Reference |
|-----------|-------|-------------------|--------------------|-------------------------------|-----------|
| Caco-2    | MTT   | 0.5%              | 12 hours           | ~50%                          | [7]       |
| Caco-2    | MTT   | 0.1%              | 12 hours           | Toxic<br>(Viability <<br>80%) | [7]       |
| Caco-2    | MTT   | ≤ 0.01%           | 12 hours           | No significant decrease       | [7][8]    |
| LLC-MK2   | MTT   | up to 256 μM      | 24 hours           | ~100%                         |           |

#### Hemocompatibility

While specific quantitative hemolysis data for Gelucire 50/13 is not readily available in the cited literature, the general consensus for similar lipid-based excipients suggests good hemocompatibility.[6][9] Hemolysis assays are crucial for excipients intended for parenteral administration to assess their potential to damage red blood cells.[10] For orally administered excipients like Gelucire 50/13, the risk of direct interaction with blood components is significantly lower. However, understanding its hemolytic potential provides a broader safety profile.

## In Vivo Safety and Toxicology Acute Oral Toxicity

Acute oral toxicity studies in animal models indicate that Gelucire 50/13 has a low order of acute toxicity. The reported LD50 (lethal dose, 50%) in rats is greater than 20 g/kg body weight. [11] In a study involving a 5-fluorouracil-loaded solid lipid nanoparticle formulation where Gelucire 50/13 was used, an acute toxicity study in Wistar rats showed an acceptable safety and biocompatible profile.[12]



| Species | Route of<br>Administration | LD50      | Reference |
|---------|----------------------------|-----------|-----------|
| Rat     | Oral                       | > 20 g/kg | [11]      |

#### **Sub-chronic Toxicity**

Detailed sub-chronic or chronic toxicity studies specifically for Gelucire 50/13 are not widely available in the public domain. However, data on a related excipient, Gelucire 44/14, from a 13-week study in dogs, showed no adverse effects at doses up to 1000 mg/kg/day.[13] At a higher dose of 2500 mg/kg/day, clinical signs such as diarrhea and soft or mucoid feces were observed.[13]

#### Genotoxicity

There is a lack of specific genotoxicity and mutagenicity data for Gelucire 50/13 in the reviewed literature. For the related compound, Gelucire 44/14, the Ames test and a mouse lymphoma assay were reported to be negative.[13]

#### **Clinical Safety**

The safety of Gelucire 50/13 in humans is largely inferred from its long-standing use in a variety of approved oral pharmaceutical products.[1][4] Clinical trials for drug products containing Gelucire 50/13 as an excipient have not reported adverse effects that are directly attributable to the excipient itself.[10] However, as with many surfactants, high concentrations could potentially lead to gastrointestinal disturbances.[10]

### **Signaling Pathways and Mechanism of Toxicity**

The cytotoxic effects observed with surfactants like Gelucire 50/13 at high concentrations are generally attributed to their ability to interact with and disrupt cell membranes.[10][14] This can lead to increased membrane permeability and, ultimately, cell lysis.[14][15] The specific signaling pathways that might be modulated by Gelucire 50/13 have not been extensively studied. However, it is plausible that membrane disruption could indirectly affect various signaling cascades that are dependent on membrane integrity and the function of membrane-bound proteins.[16][17]



# Experimental Protocols In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Gelucire® 50/13 · Gattefossé [gattefosse.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Gelucire 50-13|Stearoyl Polyoxyl-32 Glycerides Supplier [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic studies on surfactant-induced membrane permeability enhancement PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biocompatibility and Safety Profile of Gelucire 50/13: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b571684#biocompatibility-and-safety-profile-ofgelucire-50-13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com